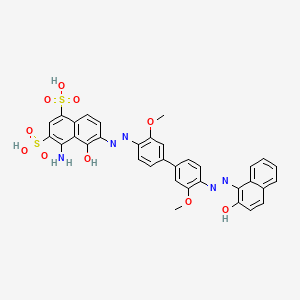

Chlorazol Blue RW

Description

Properties

CAS No. |

2586-57-4 |

|---|---|

Molecular Formula |

C34H27N5O10S2.2Na C34H27N5Na2O10S2 |

Molecular Weight |

775.7 g/mol |

IUPAC Name |

disodium;4-amino-5-hydroxy-6-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H27N5O10S2.2Na/c1-48-27-15-19(20-8-12-24(28(16-20)49-2)37-39-33-21-6-4-3-5-18(21)9-14-26(33)40)7-11-23(27)36-38-25-13-10-22-29(50(42,43)44)17-30(51(45,46)47)32(35)31(22)34(25)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);; |

InChI Key |

ODKSHWYKFDATTF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

Appearance |

Solid powder |

Other CAS No. |

2586-57-4 |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 24280; Direct Blue 22; Chlorazol Blue RW; NS 47753; NSC 47753; NSC-47753; NSC16970; NSC-16970; NSC 16970; |

Origin of Product |

United States |

Fundamental Principles of Direct Dye Substrate Interactions: the Case of Chlorazol Blue Rw

Theoretical Models of Dye Adsorption and Binding Affinity

The adsorption of direct dyes onto substrates like cellulose (B213188) involves a multifaceted interplay of forces. These interactions determine the extent and strength of dye uptake.

Ionic Bonding Mechanisms in Dye-Substrate Interactions

Ionic bonding plays a significant role in the adsorption of many direct dyes, particularly those that are anionic in nature, such as those containing sulfonate groups. Cellulosic fibers, while generally considered neutral, can develop a negative surface charge in aqueous solutions, especially at higher pH values. However, in the presence of electrolytes (salts), the negative charge on the fiber surface can be reduced, allowing the negatively charged dye anions to approach the fiber surface more closely. Conversely, some adsorbents can develop positive charges under acidic conditions, facilitating electrostatic attraction with anionic dyes. For instance, studies on the adsorption of anionic direct dyes like Direct Blue 86 and Direct Red 23 on activated carbon and tourmaline, respectively, have shown that adsorption is favored under acidic conditions where the adsorbent surface is positively charged, enhancing electrostatic attraction with the negatively charged sulfonate groups of the dyes. nih.govchemicalbook.com This electrostatic interaction is considered a primary driving force for the adsorption of ionic dyes. The strength of this ionic interaction can be influenced by the pH of the solution and the presence of competing ions. nih.govchemicalbook.com

Van der Waals Forces and Aromatic Stacking in Dye Sorption

Van der Waals forces, including dispersion forces, dipole-dipole interactions, and induced dipole interactions, also contribute to the adsorption of direct dyes. These forces are weaker than ionic or hydrogen bonds but can be significant, especially given the large molecular size and planar structure of many direct dyes. chemicalbook.com Aromatic stacking, a specific type of Van der Waals interaction (specifically, π-π interactions), occurs between the aromatic rings of the dye molecules and aromatic or graphitic structures within the adsorbent. Many direct dyes, including Chlorazol Blue RW, contain extensive aromatic systems, which can facilitate these stacking interactions, contributing to their affinity for substrates with suitable aromatic domains. This π-π stacking can occur between adjacent dye molecules or between dye molecules and the adsorbent surface.

Influence of Molecular Dimensions and Steric Hindrance on Dye Uptake

The molecular dimensions and shape of direct dye molecules significantly influence their ability to penetrate the porous structure of the substrate and access adsorption sites. Larger dye molecules may experience greater steric hindrance, limiting their diffusion into finer pores and reducing the number of accessible adsorption sites. Steric hindrance can arise when neighboring adsorption sites are obstructed by already adsorbed molecules or by the structure of the adsorbent itself. The cross-sectional area of the dye molecule can directly affect the steric hindrance effect and the geometrical packing efficiency on the adsorbent surface. This can lead to a decrease in adsorption capacity as the dye molecular size increases.

Kinetic and Thermodynamic Studies of this compound Adsorption

Kinetic and thermodynamic studies provide valuable insights into the rate and spontaneity of the adsorption process, as well as the energy changes involved. While specific studies on this compound kinetics and thermodynamics were not found in the immediate search, the principles and models applied to other direct dyes are generally applicable.

Kinetic studies examine the rate at which a dye is adsorbed onto a substrate over time. Common kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the adsorption rate and identify the rate-limiting step, which can involve surface adsorption or intra-particle diffusion.

Thermodynamic studies evaluate the spontaneity and energy changes associated with the adsorption process at different temperatures. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine if the adsorption is spontaneous (ΔG° < 0), endothermic (ΔH° > 0) or exothermic (ΔH° < 0), and the degree of randomness at the solid-solution interface (ΔS°). Studies on other direct dyes have shown that adsorption can be spontaneous and either endothermic or exothermic depending on the specific dye-adsorbent system.

Adsorption Isotherms and Models (e.g., Langmuir, Freundlich)

Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the substrate and the equilibrium concentration of the dye in the solution at a constant temperature. The Langmuir and Freundlich models are two widely used isotherms to analyze adsorption equilibrium data for direct dyes.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often expressed by the equation:

where:

is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

is the equilibrium concentration of the dye in the solution (mg/L).

is the maximum monolayer adsorption capacity (mg/g).

is the Langmuir adsorption constant (L/mg), related to the energy of adsorption.

The Langmuir model can provide information about the maximum adsorption capacity of the adsorbent for a specific dye.

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform adsorption energies. It is represented by the equation:

where:

is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

is the equilibrium concentration of the dye in the solution (mg/L).

is the Freundlich adsorption constant, related to the adsorption capacity.

is the adsorption intensity parameter, indicating the favorability of the adsorption process.

The Freundlich model is suitable for describing adsorption on heterogeneous surfaces and can indicate multilayer adsorption.

Studies on the adsorption of various direct dyes onto different adsorbents have utilized both Langmuir and Freundlich models to interpret the equilibrium data. The best-fit model can provide insights into the nature of the adsorption process (e.g., monolayer vs. multilayer, homogeneous vs. heterogeneous surface).

While specific isotherm data for this compound was not found, studies on other direct dyes illustrate the application of these models. For example, research on the adsorption of Direct Red 23 on a modified adsorbent found that the Langmuir isotherm model provided a good fit to the experimental data, with a maximum adsorption capacity of 26.67 mg/g. Another study on Direct Red 1 dye adsorption on activated carbon also utilized both Langmuir and Freundlich models, reporting good correlation coefficients for both. The applicability of these models varies depending on the specific dye-adsorbent system.

| Dye | Adsorbent | Model | Parameter | Value | Reference |

| Direct Red 23 | Modified Uncaria gambir | Langmuir | Qm (mg/g) | 26.67 | |

| Direct Red 1 | Groundnut shell activated carbon | Langmuir | KL (L/mg) | - | |

| Direct Red 1 | Groundnut shell activated carbon | Freundlich | KF | - | |

| Direct Yellow 12 | Propionic acid pretreated bagasse | Freundlich | KF | - | |

| Direct Red 81 | Propionic acid pretreated bagasse | Langmuir | Qm (mg/g) | - | |

| Direct Red 243 | Clay | Langmuir | Qm (mg/g) | 156.25 |

Adsorption Kinetics and Rate-Limiting Steps

Research on the adsorption of various dyes onto cellulosic or modified cellulosic materials has explored different kinetic models. For instance, studies on the adsorption of Direct Red onto cellulose acetate (B1210297) showed that the adsorption kinetics obeyed the pseudo-second-order reaction, suggesting chemisorption as a potential rate-controlling step fishersci.atindiamart.com. Similarly, the adsorption of methylene (B1212753) blue on chitosan (B1678972) and activated carbon also followed pseudo-second-order kinetics sigmaaldrich.comwikipedia.org. The rate-limiting step can vary depending on the specific dye-substrate system and experimental conditions, potentially involving external film diffusion or internal pore diffusion nih.gov.

Thermodynamic Parameters of Dyeing Processes

Thermodynamics provides insights into the feasibility and driving forces behind the direct dyeing process. Key thermodynamic parameters include standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) nih.gov. The standard affinity represents the tendency of the dye to move from the solution phase to the fiber phase and is a measure of the dye's substantivity for the fiber nih.gov. A larger negative value of standard affinity indicates a greater driving force for adsorption.

The enthalpy change (ΔH°) reflects the heat absorbed or released during the dyeing process. For many direct dye-cellulose systems, the adsorption process is found to be exothermic (negative ΔH°), indicating that the affinity of the dye for the fiber decreases with increasing temperature wikipedia.orgflybase.org. However, some studies on dye adsorption onto modified cellulosic materials or different adsorbents have reported endothermic processes (positive ΔH°), suggesting that higher temperatures favor adsorption in those specific systems fishersci.atindiamart.comnih.govnih.gov.

The entropy change (ΔS°) relates to the change in disorder of the dye molecules and the substrate during adsorption. An increase in entropy (positive ΔS°) can contribute to the spontaneity of the dyeing process, even if the enthalpy change is unfavorable or slightly unfavorable wikipedia.orgfishersci.atindiamart.com. The Gibbs free energy change (ΔG°) combines enthalpy and entropy and determines the spontaneity of the process (ΔG° < 0 for a spontaneous process). The thermodynamic parameters collectively provide a comprehensive understanding of whether the adsorption is spontaneous, favorable, and the role of temperature in the equilibrium uptake of the dye wikipedia.orgnih.govnih.govchemimpex.com.

Adsorption equilibrium data are often analyzed using isotherm models such as the Langmuir and Freundlich isotherms nih.gov. The Langmuir isotherm typically describes monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm is more applicable to multilayer adsorption on heterogeneous surfaces fishersci.atindiamart.comnih.govnih.gov. Studies on direct dye adsorption on cellulose have shown that the Langmuir isotherm often provides a better fit to experimental data compared to the Freundlich isotherm, despite the absence of specific dye-binding sites in cellulose, suggesting a form of selective interaction or adsorption in layers nih.gov.

Spectroscopic Investigations of Dye-Substrate Complexes

Spectroscopic techniques are invaluable tools for investigating the interactions between direct dyes like this compound and cellulosic substrates, providing information on dye concentration, aggregation behavior, and the nature of binding forces.

UV-Visible Spectroscopy for Quantification and Interaction Analysis

UV-Visible (UV-Vis) spectroscopy is widely used in dyeing studies for quantifying dye concentration in solutions and on fibers sigmaaldrich.comnih.gov. By measuring the absorbance of dye solutions at their maximum wavelength of absorption (λmax), the concentration can be determined using the Beer-Lambert Law. This allows for the monitoring of dye exhaustion from the dyebath and the determination of equilibrium adsorption isotherms.

Beyond quantification, UV-Vis spectroscopy can provide insights into dye-substrate interactions and the aggregation state of the dye. Shifts in the λmax of the dye spectrum upon adsorption onto the fiber can indicate changes in the electronic environment of the dye molecule due to interactions with the substrate fishersci.canih.gov. For instance, bathochromic shifts (red shifts) or hypsochromic shifts (blue shifts) have been observed for dyes adsorbed on cellulose, attributed to short-range and long-range interactions or the polarity of the dye's environment on the fiber surface fishersci.ca.

Direct dyes are known to aggregate in aqueous solutions, particularly at higher concentrations and in the presence of electrolytes (salts) wikipedia.orguni.lu. This aggregation can influence the dyeing process and the perceived color. UV-Vis spectroscopy can be used to study dye aggregation by observing deviations from the Beer-Lambert Law and changes in spectral shape and intensity as dye concentration or salt concentration varies uni.lu. Changes in the absorption spectra can indicate the formation of dimers, trimers, or higher-order aggregates in solution uni.lu.

Fluorescence Spectroscopy of Dye-Substrate Systems

Fluorescence spectroscopy is another powerful technique that can be applied to study dye-substrate interactions, particularly if the direct dye or a modified version of it exhibits fluorescent properties uni.lu. Changes in fluorescence intensity, emission wavelength, and fluorescence lifetime upon binding to a substrate can provide information about the dye's environment and the nature of the interaction wikipedia.org.

While direct dyes are primarily known for their light absorption properties in the visible spectrum, some may exhibit fluorescence. Studies using fluorescent probes or dyes structurally related to direct dyes can help elucidate binding sites and mechanisms on cellulose uni.lu. For example, fluorescent staining techniques have been developed to study the structure and components of cellulosic materials uni.lunih.gov. Changes in fluorescence upon adsorption can indicate the proximity of the dye molecule to specific functional groups on the cellulose or changes in the rigidity of the dye molecule upon binding.

Advanced Spectroscopic Techniques for Elucidating Binding Sites

To gain a more detailed understanding of the specific binding sites and forces involved in direct dye-cellulose interactions, advanced spectroscopic techniques can be employed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Resonance Raman spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy have been used to investigate the molecular-level interactions.

NMR spectroscopy, particularly solid-state NMR, can provide information about the orientation and mobility of dye molecules on the fiber surface and identify specific atomic contacts between the dye and cellulose fishersci.ca. Studies using NMR have indicated interactions such as π-stacking between the aromatic rings of the dye molecules and hydrogen bonding with cellulose hydroxyl groups fishersci.ca.

Resonance Raman and FTIR spectroscopy can provide vibrational information about the chemical bonds and functional groups involved in the dye-substrate interaction fishersci.caindiamart.com. Shifts in vibrational frequencies compared to the free dye in solution can indicate the formation of hydrogen bonds or other interactions with the cellulose matrix fishersci.ca. FTIR spectroscopy has also been used to characterize changes in the functional groups of the adsorbent material after dye adsorption fishersci.atwikipedia.org.

Advanced Methodologies for Analytical Research Utilizing Chlorazol Blue Rw

Development of Chromogenic and Fluorogenic Assays

The ability of Chlorazol Blue RW to change color or potentially exhibit fluorescence upon interaction with specific substances makes it a candidate for developing chromogenic and fluorogenic assays. Chromogenic assays involve a color change as a detectable signal, while fluorogenic assays utilize a change in fluorescence properties. roche.comnih.govnih.gov

pH Sensing and Indicator Applications

This compound is noted for its use as an indicator in analytical chemistry due to its color-changing properties in the presence of different chemical agents, which makes it useful for detecting pH levels in a solution. lookchem.com pH indicators are compounds that change color depending on the pH of the solution and are widely used in various fields, including chemical analysis, manufacturing, agriculture, and medical diagnostics. gspchem.comboquinstrument.comwsimg.com The specific color changes of this compound in response to different conditions, such as turning purple upon the addition of sodium hydroxide (B78521) or showing a blue-ray red color with rare hydrochloric acid, highlight its potential as a pH sensing agent. lookchem.comchemicalbook.com

Chromatographic and Spectrometric Characterization

Chromatographic and spectrometric techniques are essential for the characterization of chemical compounds, including assessing purity, identifying degradation products, and molecular fingerprinting.

Advanced Imaging Techniques in Staining Research

This compound, like other dyes, finds application in staining for various imaging techniques, including advanced microscopy. Staining procedures are used to enhance the visibility of specific structures or components within a sample. ncsu.edubiologists.com Chlorazol dyes, such as Chlorazol Black E, have been used in staining procedures for biological samples, including the staining of fungal elements in skin and nail infections or specific layers in plant tissues for microscopic examination. researchgate.netresearchgate.netscispace.comnih.gov The interaction of dyes with materials can involve various mechanisms, including ionic and non-ionic bonds. biologists.com Advanced imaging techniques, such as confocal microscopy, can be used in conjunction with staining to visualize cellular structures in three dimensions. ncsu.edunih.gov While specific applications of this compound with advanced imaging techniques are not detailed in the search results, its use as a biological stain suggests its potential utility in such methods for visualizing structures it has an affinity for. microscopist.co.uk

Confocal Laser Micrometry for Three-Dimensional Staining Analysis

Confocal laser micrometry, or confocal microscopy, is a powerful technique that allows for the optical sectioning of samples, enabling the reconstruction of three-dimensional (3D) images. While many confocal applications utilize fluorescent dyes, the contrast provided by stains like this compound in brightfield or differential interference contrast microscopy can still be valuable when combined with clearing techniques and subsequent 3D reconstruction or analysis.

Research has demonstrated the importance of staining in visualizing structures within intact tissues for 3D analysis. For instance, studies employing confocal microscopy for 3D imaging of plant tissues often utilize clearing methods to reduce light scattering, allowing for deeper penetration of light and better visualization of stained or fluorescent structures nih.govnih.gov. Although Aniline Blue is frequently cited for such applications in plant embryos when combined with clearing agents like chloral (B1216628) hydrate (B1144303) for high-resolution confocal imaging and 3D analysis, the principle applies to any stain that provides sufficient contrast for targeted structures within a cleared sample nih.gov.

Chlorazol dyes, including Chlorazol Black E, have been effectively used to stain specific components like fungal hyphae within plant roots or the gelatinous (G) layer of tension wood fibers unito.itresearchgate.netresearchgate.netactascientific.comnih.gov. Visualizing these structures within their native tissue context is crucial for understanding their spatial arrangement and interactions in three dimensions. While traditional light microscopy provides two-dimensional views, the information gained from specific staining patterns with dyes like this compound can inform 3D reconstructions or analyses performed using serial sectioning or optical sectioning techniques like confocal microscopy, even if the Chlorazol dye itself is not the fluorophore. Efforts have been made to compare images obtained from Chlorazol Black E staining of G-fibers in 2D sections to 3D data, highlighting the relevance of this staining in studies aiming for a three-dimensional understanding of tissue structure researchgate.net. The concept of successful staining being a three-dimensional phenomenon, depending on the dye's interaction with the material's porous structure, further underscores the link between staining properties and the requirements of 3D analysis techniques ncsu.eduresearchgate.netncsu.edu.

Microscopic Analysis of Staining Patterns and Localization

Microscopic analysis of samples stained with this compound provides critical information regarding the localization and distribution of specific components within biological specimens. The efficacy of Chlorazol dyes in differential staining allows researchers to distinguish between various structures based on their chemical composition and affinity for the dye.

Chlorazol Black E, a dye with similar applications to this compound, is widely recognized for its ability to stain fungal structures, such as hyphae and spores, within plant tissues unito.itactascientific.comnih.gov. This differential staining is invaluable for studying plant-fungal interactions, allowing researchers to observe the extent of fungal colonization and the morphology of fungal structures within root systems unito.itactascientific.com. The staining pattern reveals the presence and location of fungal cell walls, which have a high affinity for these dyes.

Furthermore, Chlorazol Black E has been extensively used in the analysis of tension wood in plants. It specifically stains the G-layer of tension wood fibers a dense black or dark blue color, while other cell wall layers and normal wood fibers exhibit different staining characteristics, often counterstained with dyes like safranin researchgate.netresearchgate.net. This distinct staining pattern allows for the clear identification and localization of tension wood areas within stem cross-sections researchgate.netresearchgate.net. The intensity of the Chlorazol Black E staining in the G-layers can also provide an indication of the severity of tension wood development researchgate.net.

Applications and Research in Materials Science with Chlorazol Blue Rw

Interaction with Cellulosic and Lignocellulosic Materials

Cellulosic and lignocellulosic materials, abundant in plant biomass, present complex structures with varying chemical compositions. Dyes like Chlorazol Blue RW are valuable tools for probing these structures and understanding the interactions between dyes and the material components. The affinity of dyes to specific regions or components within these materials allows for their use in analytical techniques and modification processes. The success of staining cellulosic materials depends on both the physical dimensions of the colored compounds and functional groups that influence their interactions with different components of lignocellulosic materials. ncsu.eduresearchgate.net

While Chlorazol Black E, a related dye, is frequently cited for its specificity in staining the gelatinous (G-layer) of tension wood fibers, distinguishing it from other cell wall layers, research on the staining specificity of this compound in wood and plant tissues focuses on the general principles of dye-lignocellulose interaction. ncsu.eduresearchgate.netnih.govresearchgate.netoup.com Dyes exhibit varying affinities for cellulose (B213188), hemicellulose, and lignin (B12514952), which allows for their use in identifying different fiber types, assessing the effects of pulping methods, and localizing chemical components within plant tissues. ncsu.eduresearchgate.net The staining outcome is a three-dimensional phenomenon influenced by the dye's characteristics and its interaction with the complex structure of the lignocellulosic material. ncsu.edu

Dye adsorption is a technique used to evaluate the structure and accessibility of fibers in cellulosic materials. The amount of dye adsorbed by a material can provide information about its internal surface area and porosity, which are crucial factors influencing material properties and reactivity. Studies on dye adsorption on fibrous materials, including cellulose-based materials, utilize exhaustion and kinetic adsorption tests to understand the adsorption process. researchgate.net The adsorption capacity can be influenced by factors such as pH, initial dye concentration, and adsorbent dosage. For instance, studies on methylene (B1212753) blue dye adsorption on Luffa microcrystalline cellulose showed increased adsorption efficiency at alkaline pH. scielo.org.za The mechanism of dye adsorption can involve ion exchange, particularly with components like calcium in the material. mdpi.com

Colorfastness, the resistance of a material's color to fading or running when exposed to environmental factors such as light, washing, and friction, is a critical property for dyed materials. For textile dyes, achieving outstanding permanence against various environmental factors like crocking, light exposure, oxidizing or reducing agents, and hydrolysis has been a long-standing goal. epa.gov The colorfastness of dyed fabrics is evaluated through standardized tests, such as resistance to washing and friction. mdpi.com While specific data on the colorfastness of this compound is not detailed in the search results, the general principles applicable to direct dyes and their interaction with cellulosic fibers govern its behavior. The affinity of the dye to the fiber and the nature of the chemical bonds formed contribute to the dye's fastness properties. Improving dye fixation, for example through methods like cationization of cotton, can lead to reduced dye discharge and potentially enhanced colorfastness. researchgate.net

Evaluation of Fiber Structure and Accessibility through Dye Adsorption

Development of Functionalized Materials

The integration of dyes like this compound into material matrices, particularly polymers, offers possibilities for developing functionalized materials with tailored properties, especially in the realm of optics and textiles.

Dye-polymer composites have garnered significant interest due to their unique optical properties, which can be tuned by incorporating dyes into a polymer matrix. rsc.orgsemanticscholar.org this compound, being an azo dye, belongs to a class of compounds known for their diverse photo-induced properties, including photoisomerization. researchgate.netmdpi.com These properties make azo dyes suitable for applications in optical devices, sensing materials, and other advanced technologies. semanticscholar.orgresearchgate.net The optical properties of dye-doped polymer films, such as absorbance and transmittance, are influenced by the type and concentration of the dye. researchgate.net Research in this area explores the development of novel polymer nanocomposites containing azo dyes for applications like activated molecular switches and optical recording media, leveraging the special optical characteristics of the dye molecules. researchgate.netmdpi.com

Mechanistic Investigations in Biological Staining Research

Understanding Dye-Tissue Interactions at a Molecular Level

The affinity of a dye for a particular tissue component is governed by the interplay of different chemical forces and the physical characteristics of the substrate.

Role of Substrate Polarity and Charge in Staining Affinity

Dye-substrate interactions are driven by forces such as ionic bonding, hydrogen bonding, and van der Waals forces. nih.govfishersci.cadawnscientific.comresearchgate.net Ionic interactions are significant, with anionic (acid) dyes typically binding to positively charged (basic) groups in tissues, and cationic (basic) dyes binding to negatively charged (acidic) groups. nih.govfishersci.cadawnscientific.com For instance, acid dyes may bind to protonated amino groups in proteins, while basic dyes can bind to phosphate (B84403) groups in nucleic acids or sulfate (B86663) groups in proteoglycans. dawnscientific.comscribd.com

Influence of Tissue Fixation and Processing on Dye Binding

Tissue fixation and subsequent processing steps can significantly influence dye binding. Fixatives preserve tissue morphology but can also alter the chemical composition and physical structure of cellular and extracellular components. Fixation can create a three-dimensional protein network with varying pore sizes depending on the protein type, which can affect dye penetration and accessibility to binding sites. microscopist.co.uk For example, formalin fixation is commonly used in histology. The specific fixative used and the processing method (e.g., paraffin (B1166041) embedding) can impact the availability and chemical state of reactive groups within the tissue, thereby affecting the intensity and specificity of dye uptake. Studies on Chlorazol Black E have noted that fixation methods can affect the staining of fungal elements in tissue sections. nih.gov

Specificity and Selectivity of Chlorazol Blue RW in Histological and Cytological Applications

The specificity and selectivity of a dye refer to its ability to preferentially stain certain cellular or extracellular components over others. While detailed information specifically on the staining characteristics of this compound is limited in the provided sources, insights can be drawn from the behavior of related dyes and general principles of dye-substrate interaction.

Staining of Chitinous Structures and Fungal Elements (based on Chlorazol Black E insights)

Based on insights from studies on Chlorazol Black E, a related polysulfonated diazo dye, dyes of this class can exhibit strong affinity for chitinous structures and fungal elements. Chlorazol Black E is widely used for staining chitin (B13524), cellulose (B213188), and fungal structures. nih.govsigmaaldrich.comncsu.edu Its affinity for these polysaccharides is attributed to its multiple anionic groups interacting with the hydroxyl groups present in chitin and cellulose. sigmaaldrich.com Chlorazol Black E stains chitin and fungal walls intensely black. nih.govamazonaws.com This specificity makes dyes like Chlorazol Black E valuable tools in mycology and for visualizing fungal hyphae and spores in tissue sections or clinical samples. nih.govncsu.edunih.govdelasco.com The chitin-specific nature of Chlorazol Black E means it stains fungal cell walls but not potential contaminants. amazonaws.com

Differentiation of Cellular and Extracellular Matrix Components

Differential staining allows for the distinction between various cellular components (like nuclei and cytoplasm) and extracellular matrix elements (such as collagen, elastin (B1584352), and ground substance). The ability of a dye to differentiate these components depends on its specific interactions with the diverse chemical compositions of these structures. While specific data for this compound's differential staining is not detailed in the provided sources, related dyes can exhibit such differentiation. For example, Chlorazol Black E has been noted to stain cytoplasm and collagen but not elastin or muscle, indicating selective binding based on the composition of these different tissue components. sigmaaldrich.combiologists.com The anionic nature of this compound nih.gov suggests it would likely bind to positively charged components, which could include certain proteins in the cytoplasm or extracellular matrix, depending on their isoelectric point and the staining conditions.

Quantitative Analysis of Staining Patterns

Quantitative analysis of staining patterns involves measuring the intensity or distribution of a stain within a tissue sample. This can provide objective data on the amount or concentration of the stained component. Analytical staining procedures can allow for estimation or quantification using methods such as light microscopy or UV-vis spectroscopy. ncsu.edu More advanced techniques like confocal laser microscopy with fluorescent probes can also be used for quantitative analysis. ncsu.eduscience.gov However, specific detailed research findings or data tables regarding the quantitative analysis of this compound staining patterns were not available in the provided sources.

Correlation of Staining Intensity with Substrate Composition

The intensity of staining is directly related to the amount of dye that binds to specific components within the biological substrate parisdescartes.frnih.gov. Understanding the correlation between staining intensity and substrate composition requires knowledge of the chemical interactions between the dye and the biomolecules present in the tissue.

Different dyes exhibit specificity for various cellular and tissue components based on their chemical properties and the nature of the binding sites in the substrate ksu.edu.saresearchgate.net. For example, cationic dyes tend to stain anionic biopolymers like DNA, RNA, and glycosaminoglycans, while anionic dyes stain cationic polymers such as proteins ksu.edu.sa. The size of the dye molecule and the density of the substrate can also influence staining, particularly in methods where larger dyes may have limited access to denser tissue sites ksu.edu.saresearchgate.net.

Research on other stains, such as Chlorazol Black E, has shown varying staining affinities for different substrates like elastic fibers, nuclei, and mucin, with the staining mechanism potentially involving both non-ionic (e.g., hydrogen bonding) and ionic linkages depending on the substrate and conditions like pH biologists.com. The insensitivity of elastic fiber staining by Chlorazol Black E to pH is consistent with a non-ionic linkage, while reduced staining of mucin at high pH suggests a possible role for salt linkages biologists.com.

In the context of cellulosic materials, staining affinity can depend on solubility properties and ionic charge, with uptake sometimes governed by these factors researchgate.net. The affinity of direct dyes for cellulose can be contrasted with the staining characteristics of amorphous components researchgate.net. Cationic dyes are often used to indicate the presence of lignin (B12514952), although this may be due to the association of lignin with negatively charged hemicellulose components in lignin-polysaccharide complexes researchgate.net.

Quantifying staining intensity through image analysis allows researchers to correlate the degree of staining with the presence and concentration of specific substrate components parisdescartes.frnih.gov. By analyzing the optical density or color intensity in stained areas, researchers can infer the relative abundance of the target molecule or structure parisdescartes.frnih.gov. This correlation is fundamental to using staining as an analytical tool for identifying fiber types, assessing the results of processing methods, and localizing chemical components within tissues researchgate.netncsu.edu.

Environmental Science Research: Fate and Remediation of Chlorazol Blue Rw

Pathways and Mechanisms of Degradation

The degradation of Chlorazol Blue RW in the environment can occur through various processes, including photodegradation, biodegradation, and chemical oxidation or reduction.

Photodegradation Pathways and Byproducts

Photodegradation involves the breakdown of the dye molecule upon exposure to light, particularly UV or visible light. Studies on the photodegradation of azo dyes, a class to which this compound belongs, indicate that this process can be a major dissipation pathway in the environment. nih.govresearchgate.net The efficiency of photodegradation can be influenced by factors such as the presence of natural photosensitizers like dissolved organic matter or nitrate. nih.gov

Photocatalytic degradation, often employing semiconductor photocatalysts like titanium dioxide (TiO₂) under UV or visible light irradiation, is a widely studied method for degrading organic pollutants, including dyes. nih.govmdpi.com This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack and break down the dye molecule. mdpi.com The byproducts formed during photodegradation depend on the specific pathway and the presence of other substances in the water. In some photocatalytic processes involving azo dyes, the breakdown can lead to the formation of smaller, potentially less harmful molecules, or in some cases, intermediate byproducts that may require further treatment. mdpi.com The ability of TiO₂ to decompose dyes like Chlorazol Sky Blue has been directly correlated to its photo-adsorption of O₂. inrs.ca

Biodegradation and Biotransformation Studies

Biodegradation involves the metabolic breakdown of the dye by microorganisms, such as bacteria and fungi. Microorganisms in wastewater can reduce the azo bonds (−N=N−) in azo dyes, leading to the formation of aromatic amines. researchgate.net While some microorganisms can effectively decolorize textile azo dyes, the efficiency can vary depending on the specific microbial species and environmental conditions. unina.it Studies have explored the use of different microorganisms, including white rot fungi and bacteria, for the biodegradation and biotransformation of various dyes. unina.itnih.gov The biotransformation of dyes can lead to a decrease in parameters such as total suspended solids, biological oxygen demand, and chemical oxygen demand, and can result in the formation of less toxic metabolites. nih.gov However, some aromatic amines produced during anaerobic biodegradation can be hazardous. researchgate.net

Chemical Oxidation and Reduction Processes in Environmental Matrices

Chemical oxidation and reduction processes play a significant role in the transformation of dyes in environmental matrices. Advanced oxidation processes (AOPs), which are based on the generation of highly reactive species like hydroxyl radicals (•OH), are effective in degrading persistent organic pollutants, including dyes, in wastewater. nih.govresearchgate.net These processes can lead to the mineralization of pollutants into carbon dioxide, water, and inorganic ions. researchgate.net

Examples of chemical oxidation methods include ozonation, treatment with sodium hypochlorite (B82951), Fenton reagent (H₂O₂–Fe(II)), and photochemical treatments. mdpi.com The Fe(II)/chlorine and H₂O₂/periodate systems have been investigated as sources of free radicals for the oxidation of organic contaminants. nih.gov In the Fe(II)/chlorine process, chlorine radicals such as Cl•, ClO•, and Cl₂•⁻ are implicated, while the H₂O₂/periodate system involves iodine radicals (IO₃•, IO₄•) and singlet oxygen (¹O₂). nih.gov Studies have shown that AOPs can efficiently remove textile dyes from wastewater under different experimental conditions, with removal efficiency influenced by parameters such as reagent dosages, solution temperature, and pH. acs.org The use of photoactivated acetone (B3395972) has also been explored for the degradation of dyes like Chlorazol Black in aqueous solutions, with the implication of methyl radicals in the degradation process. researchgate.net

Advanced Removal Technologies for Aqueous Systems

Beyond degradation, various advanced technologies are employed to remove this compound and other dyes from aqueous systems, particularly industrial wastewater. These methods often focus on separating the dye from the water or converting it into less harmful substances.

Adsorption onto Novel Materials (e.g., Natural Polymers, Zeolites)

Adsorption is a widely used and effective technique for removing dyes from wastewater due to its relatively large adsorption capacity. researchgate.net This method involves the adherence of dye molecules onto the surface of an adsorbent material. The efficiency of adsorption is influenced by factors such as the surface area and pore size distribution of the adsorbent, as well as contact time and dye concentration. researchgate.net

Novel and sustainable materials, including natural polymers and zeolites, are being explored as adsorbents for dye removal. nih.gov Zeolites, which are crystalline aluminosilicate (B74896) materials, are particularly promising due to their high surface area, uniform microporosity, and ion-exchange capacity. nih.govnih.gov Both natural and synthetic zeolites have shown effectiveness in adsorbing dyes from aqueous solutions. researchgate.netnih.gov For instance, corn stalk fly ash-based zeolites synthesized using a microwave-assisted hydrothermal technique have demonstrated high efficiency in removing reactive blue 19 dye from wastewater. nih.gov The adsorption capacity of zeolites can be enhanced through activation processes that increase the Si/Al ratio and pore size. researchgate.net Natural sorbents, including activated green and brown zeolite, have shown high sorption efficiency for dye removal, comparable to that of activated carbons. researchgate.net

Data on the adsorption of dyes onto zeolites highlight the influence of parameters such as pH, adsorbent dose, and contact time on removal efficiency.

| Adsorbent Type | Dye Removed | Optimum pH | Adsorbent Dose | Contact Time | Removal Efficiency | Source |

| Corn stalk fly ash-based zeolite | Reactive Blue 19 | 8 | 2.10 g/100 mL | 40 min | 98.7% | nih.gov |

| Natural Zeolite (brown) | Dragon fruit peel dye | - | 0.5 g | 90 min | 88.2% | researchgate.net |

| Natural Zeolite (>100 mesh) | Methylene (B1212753) Blue | - | - | - | 32.11% | researchgate.net |

Note: The data presented in the table are based on studies involving different dyes and may not directly reflect the performance for this compound, but they illustrate the potential of these materials.

Other novel materials being investigated for adsorption include polymer nanocomposites and modified natural materials. researchgate.net

Catalytic Degradation Methods

Catalytic degradation methods involve the use of catalysts to enhance the rate and efficiency of dye breakdown. These methods often fall under the umbrella of advanced oxidation processes (AOPs) or photocatalysis. mdpi.comresearchgate.net

Photocatalytic degradation, as discussed earlier, utilizes semiconductor photocatalysts to generate reactive species that degrade dyes upon light irradiation. nih.gov The efficiency of photocatalytic degradation can be improved by modifying the photocatalyst, such as doping or forming nanocomposites, to enhance light absorption and reduce electron-hole recombination rates. nih.govmdpi.com

Electrocatalytic degradation is another method where an electrochemical process is used in conjunction with a catalyst to degrade pollutants. Studies on the electrocatalytic degradation of dyes, such as Chlorazol Yellow, using electrodes modified with nanostructures like PbO₂ have shown high degradation efficiencies. mdpi.com This process can involve the electrochemical generation of strong oxidizing agents, such as hypochlorite ions (ClO⁻) and chlorine radicals (Cl•), which then react with the dye molecules. mdpi.com The efficiency of electrocatalytic degradation can be influenced by parameters such as voltage, supporting electrolytes, and solution pH. mdpi.com

Other catalytic methods include Fenton and photo-Fenton processes, which utilize iron species and hydrogen peroxide to generate hydroxyl radicals. researchgate.net These processes have been shown to be effective in degrading various organic pollutants. researchgate.net

The selection of a catalytic degradation method depends on the specific characteristics of the wastewater, the target dye, and the desired efficiency and cost-effectiveness.

Membrane Separation Techniques for Dye Removal

Membrane separation technologies are considered a promising and practical method for removing dyes from colored wastewaters. springerprofessional.de These techniques offer advantages such as low energy demand and a reduced environmental footprint compared to some conventional methods that may produce large quantities of toxic sludge. springerprofessional.de Various membrane processes, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), have demonstrated efficiency in treating wastewater containing dyes. springerprofessional.de

Nanofiltration membranes, in particular, are highlighted as being highly useful for the comprehensive treatment of colored wastewater. researchgate.net Numerous studies have investigated the application of NF membranes for treating textile dye bath wastewater. Research indicates that the performance of nanofiltration membranes in colored wastewater treatment is significantly influenced by operating variables such as pressure and pH. Increasing the operating pressure can increase the permeate flux, which is the rate at which treated water passes through the membrane.

The pH of the feed solution is also a critical factor. Studies have shown that higher dye rejection rates can be achieved at acidic and alkaline pH conditions compared to neutral pH. This is attributed to increased repulsion between the membrane surface and dye molecules at non-neutral pH, which can reduce membrane fouling and enhance permeability. For instance, one study observed that the NF rejection factor increased to 92% at acidic and alkaline feed conditions (pH 3 and 9) and at a lower pressure (3 bar). Conversely, rejection decreased when the pressure was increased to 6 bar at an initial pH of 6. This suggests that higher pressures can lead to the diffusion of dye molecules through the membrane, reducing rejection.

Membrane technology is considered a cost-effective and efficient approach for treating textile industry wastewater. researchgate.net However, ongoing research aims to develop membranes with improved performance and thermal stability. researchgate.net

Environmental Monitoring and Trace Analysis

Environmental monitoring of dyes in wastewater is crucial due to their potential hazardous effects on ecosystems and human health. springerprofessional.de Textile industries are significant contributors of various types of dyes to wastewater. springerprofessional.de Effective monitoring helps in assessing the extent of pollution and the efficiency of treatment processes.

Detection and Quantification in Wastewater and Environmental Samples

The detection and quantification of dyes like this compound in wastewater and environmental samples require sensitive and accurate analytical methods. While specific methods for this compound were not extensively detailed in the search results, general approaches for dye and chemical analysis in environmental samples provide relevant context.

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a technique used for the simultaneous detection of synthetic dyes in surface and wastewater samples. revistadechimie.ro A direct injection HPLC-DAD method has been developed and validated for detecting dyes, offering advantages such as reduced analysis time and improved accuracy and precision through simple filtration without extraction or concentration steps. revistadechimie.ro This method has been successfully applied to analyze dyes in wastewater and surface water samples. revistadechimie.ro

Other analytical techniques like mass spectrometry, including high-resolution mass spectrometry (HRMS), are employed for the quantification of various chemicals, such as chlorinated paraffins, in environmental samples like sewage sludge and air. researchgate.netsci-hub.se These methods often involve direct injection and can provide information about the composition of complex mixtures. researchgate.netsci-hub.se While these examples pertain to different classes of compounds, they illustrate the types of advanced analytical techniques used for trace analysis in environmental matrices.

The effectiveness of analytical methods for environmental monitoring can be influenced by the sample matrix. Studies have shown that the matrix of wastewater samples can have a minimal effect on the determination of target compounds when using certain validated methods. revistadechimie.ro

Interactive Table 1: Effect of pH and Pressure on Nanofiltration Dye Rejection (Illustrative based on general dye removal studies)

| pH | Pressure (bar) | Approximate Dye Rejection (%) |

| 3 | 3 | 92 |

| 9 | 3 | 92 |

| 6 | 6 | Lower than 92 |

Interactive Table 2: Examples of Dye Detection in Wastewater using HPLC-DAD (Illustrative based on Brilliant Blue detection)

| Sample Type | Analyte | Concentration Range (µg/L) |

| Wastewater Influent | Brilliant Blue | 4.49 – 14.17 |

| Wastewater Effluent | Brilliant Blue | 1.07 – 9.54 |

Photophysical Properties and Photochemical Reactivity of Chlorazol Blue Rw

Absorption and Emission Characteristics

The interaction of Chlorazol Blue RW with light begins with its absorption characteristics, determined by its chemical structure.

This compound is an azo dye, characterized by the presence of azo groups (-N=N-) linking aromatic systems nih.govchemicalbook.com. These extended conjugated systems of alternating single and double bonds, along with associated functional groups (auxochromes) like hydroxyl (-OH), amino (-NH₂), and sulfonate (-SO₃⁻) groups, constitute the chromophore responsible for the dye's absorption of visible light and thus its color nih.govchemicalbook.comncsu.edu. Electronic transitions within this conjugated system, specifically π-π* transitions, occur upon absorption of photons with energies corresponding to the visible spectrum ncsu.eduresearchgate.net. The specific wavelengths of maximum absorption (λ_max) are determined by the extent of conjugation and the nature and position of the auxochromes. While the general structural features contributing to the blue color are understood based on its classification as an azo dye with a complex polyaromatic structure, specific data on the precise electronic transitions and corresponding absorption maxima for this compound were not found in the consulted literature.

Fluorescence is the emission of light by a substance that has absorbed light. The fluorescence quantum yield (Φ_f) is the ratio of the number of photons emitted by fluorescence to the number of photons absorbed, while the fluorescence lifetime (τ) is the average time a molecule stays in the excited state before emitting a photon mdpi.comseltokphotonics.comedinst.com. These properties are influenced by both intrinsic molecular factors and environmental conditions mdpi.comrsc.org.

For fluorescent molecules in general, factors such as chemical structure, the rigidity of the molecule, and the presence of quenching mechanisms can significantly impact Φ_f and τ rsc.org. Environmental factors like solvent polarity, pH, temperature, and the presence of other molecules (quenchers) can also play a crucial role mdpi.commdpi.commdpi.comearsel.org. For example, changes in pH can affect the protonation state of functional groups, altering the electronic structure and thus the fluorescence properties mdpi.commdpi.com. Temperature can influence non-radiative decay pathways, affecting both Φ_f and τ mdpi.commdpi.com. The presence of oxygen can also lead to quenching of fluorescence mdpi.commdpi.com.

Specific data on the fluorescence quantum yield and lifetime of this compound was not available in the provided search results.

Electronic Transitions and Chromophore Structure

Photoreactivity and Photostability Studies

Photoreactivity refers to chemical reactions induced by light, while photostability describes a substance's resistance to degradation when exposed to light mdpi.comgla.ac.uk. For dyes, photostability is a critical property, directly related to their colorfastness.

Light-induced fading and degradation of dyes can occur through various photochemical mechanisms, often involving oxidation or reduction reactions initiated by the absorption of light energy gla.ac.uk. Azo dyes, including those with structures similar to this compound, can undergo degradation through the cleavage of the azo bond (-N=N-) researchgate.net. This process can be initiated by direct photolysis or through sensitized reactions involving other molecules in the environment uni-hannover.decam.ac.uknih.gov.

Mechanisms of light-induced degradation often involve the formation of reactive species such as free radicals or singlet oxygen nih.govphotobiology.info. Type I photosensitization reactions involve electron transfer, leading to the formation of radical species, while Type II reactions involve energy transfer, often resulting in the production of singlet oxygen nih.govphotobiology.info. Singlet oxygen is a highly reactive species that can attack double bonds and other susceptible parts of the dye molecule, leading to its degradation nih.gov.

While general mechanisms of dye photodegradation are well-established, specific detailed research findings on the mechanisms of light-induced fading and degradation pathways for this compound were not found in the consulted literature. However, the low light fastness rating (1-2 on ISO standards, 1-2 on AATCC standards) reported for this compound indicates that it is susceptible to fading upon light exposure lookchem.com.

The photostability of dyes is significantly influenced by environmental factors such as the presence of oxygen, humidity, and temperature gla.ac.uknanoge.org. Oxygen is a key player in many photodegradation processes, particularly those involving oxidation or the formation of singlet oxygen mdpi.commdpi.comnih.govosti.gov. The presence of moisture or humidity can also impact dye photostability, potentially by facilitating certain reaction pathways or affecting the physical state of the dye gla.ac.uknanoge.org. Elevated temperatures can increase the rates of chemical reactions, including photodegradation processes mdpi.commdpi.comgla.ac.ukosti.gov.

Studies on the fading of dyes have shown that the surrounding atmosphere, including the presence of oxygen and variations in humidity and temperature, can influence the rate and mechanism of fading gla.ac.uk. For this compound, its reported light fastness ratings implicitly reflect its susceptibility to light in the presence of typical atmospheric conditions lookchem.com. However, specific detailed research findings quantifying the influence of varying levels of oxygen, humidity, or temperature on the photostability of this compound were not available in the provided search results.

Mechanisms of Light-Induced Fading and Degradation

Energy Transfer and Photosensitization Phenomena

Energy transfer and photosensitization are processes that can occur when a light-absorbing molecule (a photosensitizer) absorbs light and then transfers the absorbed energy or an electron to another molecule (a substrate), leading to a chemical reaction in the substrate uni-hannover.decam.ac.uknih.govphotobiology.infobeilstein-journals.org. In the context of dyes, the dye molecule itself can act as a photosensitizer, initiating degradation reactions in its surroundings or even self-degradation nih.gov.

Photosensitization can proceed via different mechanisms, including Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, where energy is transferred from the excited photosensitizer to the substrate cam.ac.ukbeilstein-journals.org. Alternatively, photoinduced electron transfer (PET) can occur, where an electron is transferred between the excited photosensitizer and the substrate, generating radical ions cam.ac.uknih.gov.

While the principles of energy transfer and photosensitization are well-established in photochemistry and apply to many colored compounds, specific studies detailing energy transfer or photosensitization phenomena involving this compound were not found in the consulted literature. However, given its ability to absorb visible light, this compound has the potential to participate in such processes if in the presence of suitable energy acceptors or electron donors/acceptors.

Computational and Theoretical Chemistry Studies of Chlorazol Blue Rw

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and energy levels.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure and molecular orbitals (such as HOMO and LUMO) through quantum chemical calculations can help understand a molecule's reactivity and how it interacts with light. While these methods are routinely applied to organic molecules, specific studies detailing the electronic structure and molecular orbital analysis of Chlorazol Blue RW were not found in the search results. General principles of molecular orbital theory can describe the electronic structure and chemical bonding in polyatomic molecules.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also be used to predict spectroscopic properties, such as UV-Vis absorption and vibrational spectra (IR and Raman). These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic behavior. Although DFT calculations have been used to investigate the spectroscopic properties of other molecules, specific predictions for this compound were not identified in the available literature.

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide dynamic insights into the interactions between dye molecules and various substrates, such as textile fibers or adsorbent materials.

Modeling Adsorption at Solid-Liquid Interfaces

MD simulations are valuable for modeling the adsorption of dyes at solid-liquid interfaces, providing details on molecular arrangements, interaction energies, and the dynamics of the adsorption process, including surface diffusion and penetration of solvent layers. While MD simulations have been applied to study the adsorption of various dyes on different adsorbents, specific studies modeling the adsorption of this compound at solid-liquid interfaces were not found.

Simulation of Conformational Changes and Binding Dynamics

MD simulations can also be used to investigate the conformational changes of molecules and the dynamics of their binding to other species. These simulations can reveal how a molecule's shape and flexibility influence its interactions and binding affinity. Although conformational changes and binding dynamics are studied using MD for various systems, specific simulations focusing on the conformational changes and binding dynamics of this compound were not identified in the search results.

Quantitative Structure-Activity Relationships (QSAR) for Dye Performance

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural and physicochemical properties of compounds with their biological activity or performance. In the context of dyes, QSAR can be used to predict properties such as color fastness, solubility, and affinity for specific fibers based on their molecular structure. While QSAR models have been developed for various chemical compounds, including some aromatic amines and dyes, specific QSAR studies focused on predicting the performance characteristics of this compound were not found in the consulted literature.

Correlation of Molecular Descriptors with Staining Affinity and Specificity

The staining properties of dyes like this compound are intrinsically linked to their molecular structure and resulting physical and chemical characteristics. Molecular descriptors, which are numerical values that capture various aspects of a molecule's properties, can be correlated with staining affinity and specificity. These descriptors can relate to size, shape, charge distribution, hydrophobicity, and the presence of specific functional groups.

The interaction between a dye and a substrate involves various types of bonds, including ionic, hydrogen bonding, and van der Waals forces. Computational methods can help quantify the potential for these interactions. For instance, the net charge of a dye molecule indicates its potential for ionic bonding, while the distribution of partial charges can inform about hydrogen bonding capabilities. researchgate.net The size and shape of a dye molecule, often represented by descriptors like molecular volume or surface area, influence its ability to access and bind to specific sites within a material's structure, particularly in porous materials like cellulosic fibers. ncsu.eduresearchgate.net

Studies on the staining of cellulosic materials highlight that successful staining is a three-dimensional phenomenon influenced by both the physical dimensions of the colored compounds and the functional groups that interact with components like cellulose (B213188), hemicellulose, and lignin (B12514952). ncsu.eduresearchgate.net The affinity of certain colored compounds to specific domains in cellulosic materials can provide insights into the material's fine-scale porous structure and its capacity to accommodate molecules with suitable solubility characteristics. ncsu.eduresearchgate.net

While specific computational studies directly correlating molecular descriptors of this compound with its staining affinity and specificity were not extensively detailed in the search results, the general principles of dye-substrate interactions and the use of molecular descriptors in quantitative structure-activity relationship (QSAR) studies for predicting biological staining behavior are established in the literature. researchgate.net QSAR modeling can be used to determine quantitative measures of bonding potential for dyes. researchgate.net

The structure of this compound, a complex azo dye with multiple azo groups and sulfonic acid functionalities nih.govchemicalbook.comekb.eg, suggests that its staining behavior is likely influenced by a combination of electrostatic interactions due to the negatively charged sulfonate groups and potential hydrogen bonding or van der Waals interactions with the substrate. The extended conjugated system contributes to its blue color. ekb.egiipseries.org

Predictive Models for Environmental Fate and Reactivity

Predictive models are valuable tools for assessing the potential environmental fate and reactivity of chemical compounds like this compound. These models utilize computational approaches to estimate how a substance will behave in different environmental compartments (water, soil, air) and how it might degrade or transform over time.

For organic dyes, particularly those used in industries like textiles, understanding their persistence, mobility, and potential for degradation in wastewater and natural water bodies is crucial for environmental risk assessment. epa.gov Computational models can predict properties relevant to environmental fate, such as water solubility, octanol-water partition coefficient (log Kow), and Henry's Law constant, which influence distribution between water, organic matter, and air.

Reactivity prediction models can estimate how this compound might react with various chemical agents or undergo degradation processes like hydrolysis, photolysis, or biodegradation. Advanced oxidation processes are being investigated for the removal of textile dyes from wastewater, and computational models, such as those based on Artificial Neural Networks (ANN) and Particle Swarm Optimization (PSO), are being developed to predict the efficiency of these processes under different operating conditions. acs.orgnih.gov Although the cited studies on predictive models for dye removal focused on other textile dyes like reactive green 12 and toluidine blue, the methodology involving ANN-PSO hybrid models demonstrates the application of computational techniques in predicting the outcome of chemical degradation processes relevant to dyes. acs.orgnih.gov

The chemical structure of this compound, with its azo linkages, aromatic rings, and sulfonic acid groups nih.govchemicalbook.com, dictates its potential reactivity. Azo dyes can undergo reductive cleavage of the azo bond, and the presence of sulfonic acid groups generally increases water solubility. ekb.egiipseries.org Predictive models can help estimate the susceptibility of these functional groups to various environmental transformation processes.

Environmental assessments of substances, such as those conducted by regulatory bodies, often consider the potential environmental impacts based on available data and, increasingly, on predictions from computational models. epa.goviarc.fr These models contribute to understanding the likely persistence and mobility of dyes in the environment, informing strategies for pollution prevention and wastewater treatment. epa.gov

While specific published predictive modeling studies focused exclusively on the environmental fate and reactivity of this compound were not prominently found, the general principles and methodologies of computational environmental chemistry are applicable to this compound. The development and application of such models are essential for a comprehensive understanding of the environmental behavior of industrial dyes.

Emerging Research Frontiers and Interdisciplinary Perspectives

Nanomaterials Integration and Applications

The integration of dyes with nanomaterials is a rapidly evolving field, offering enhanced properties and novel functionalities. This interdisciplinary approach leverages the unique characteristics of nanomaterials to improve dye performance in various applications, particularly in sensing and creating responsive materials.

Dye-Functionalized Nanoparticles for Enhanced Sensing

Functionalizing nanoparticles with dyes like Chlorazol Blue RW can lead to the development of highly sensitive and selective sensing platforms. Nanomaterials, such as carbon nanotubes, graphene, metal nanoparticles, and quantum dots, offer high surface area, tuneable optical properties, and enhanced sensitivity, making them suitable for sensing applications. mdpi.commdpi.comaspbs.com The interaction between the functionalized nanoparticles and target analytes can induce measurable changes in optical properties, such as color or fluorescence, enabling detection. mdpi.commdpi.com

While specific research on this compound functionalized nanoparticles for sensing was not extensively detailed in the search results, the broader field of dye-functionalized nanomaterials for sensing is well-established. For instance, fluorescent carbon nanoparticles have been explored as sensor probes for ion detection based on fluorescence quenching. researchgate.net Metal oxide nanoparticles have also been used in the development of voltammetric sensors for the quantification of synthetic dyes. nih.gov The functionalization of nanoparticles with various functional groups, including carboxylic groups, has been shown to enhance their adsorption capacity for dyes, which is a related principle in sensing where interaction with a target molecule leads to a measurable change. researchgate.net The principle involves the binding interaction between the sensor and the analyte, causing a colorimetric or other detectable response. mdpi.com

Smart Materials with Responsive Color Changes

The inherent color-changing properties of dyes like this compound make them potential candidates for integration into smart materials that exhibit responsive color changes. lookchem.comsmartmaterialsconferences.com Chromoactive materials, which change color or appearance in response to external stimuli such as temperature, light, pH, or chemical agents, have potential applications in smart displays, sensors, health monitoring, security features, and responsive textiles. smartmaterialsconferences.comsci.newsresearchgate.netnih.gov

This compound is known to exhibit various color changes when exposed to different chemical agents, such as strong sulfuric acid, nitric acid, hydrochloric acid, and sodium hydroxide (B78521). lookchem.com This property aligns with the requirements for chemochromic materials, a type of smart material that changes color upon exposure to different chemicals or environments. researchgate.net While direct examples of this compound specifically being used in conjunction with nanomaterials to create smart materials with responsive color changes were not prominently found, the concept of integrating dyes into material matrices to achieve chromogenic effects is a key aspect of smart material development. researchgate.netnih.gov Research in this area focuses on developing materials that can alter their optical properties in response to stimuli, with potential applications ranging from visual indicators to dynamic displays. smartmaterialsconferences.comnih.gov

Sustainable Chemistry and Green Synthesis Approaches

There is a growing emphasis on developing sustainable chemical processes for dye synthesis and application to minimize environmental impact. This includes exploring eco-friendly synthetic routes and finding ways to valorize waste materials generated during dye production and usage.

Eco-friendly Synthetic Routes for this compound Analogs

Traditional dye synthesis often involves harsh chemicals and generates significant waste. Research in sustainable chemistry aims to develop greener alternatives for producing dyes and their analogs. This involves exploring methods that reduce or eliminate the use of hazardous substances, minimize energy consumption, and produce less toxic byproducts.

While specific eco-friendly synthetic routes for this compound itself were not detailed in the provided search results, the broader context of green chemistry in azo dye synthesis is relevant. Azo dyes, including this compound, are characterized by the presence of azo groups (-N=N-). dawnscientific.comekb.eg The synthesis of azo dyes typically involves diazotization and coupling reactions. chemicalbook.comekb.eg Research in green synthesis for dyes focuses on using milder reaction conditions, alternative solvents (e.g., water), and potentially biocatalytic approaches. The concept of sustainable synthesis is also being applied to the production of pigments, such as blue and green ultramarine pigments, through the reclamation of industrial waste materials like zeolite waste and agricultural byproducts like rice husks. nih.gov These efforts highlight the potential for developing more sustainable methods for producing colorants.

Waste Valorization in Dye Production and Application

Waste valorization in the context of dyes involves finding beneficial uses for waste materials generated during their manufacturing and application processes. This aligns with the principles of a circular economy and aims to reduce the environmental burden of the dye industry.

Research in waste valorization related to dyes includes using agricultural wastes as adsorbents for removing dyes from wastewater. laccei.orgnih.gov For example, defatted grape seed residues have shown effectiveness in removing textile dyes from contaminated water. laccei.org Similarly, agricultural wastes like wheat straw and corn cob leaves have been evaluated as adsorbents for basic dyes. nih.gov Another approach involves using waste materials as raw materials for producing pigments, as seen in the synthesis of ultramarine pigments from industrial zeolite waste and rice husks. nih.gov Furthermore, the concept of zero-waste plant dyeing explores utilizing agricultural waste directly as a source of dyestuff for textile production, demonstrating cost savings and reduced reliance on non-renewable resources. e3s-conferences.org While direct examples of valorizing waste specifically related to the production or application of this compound were not found, these studies illustrate the broader efforts within the dye industry to implement waste valorization strategies. The removal of dyes from wastewater using methods like electrocoagulation is also an area of research aimed at reducing the pollution levels of textile industrial waste. researchgate.net

Q & A

Q. What are the established methods for synthesizing Chlorazol Blue RW, and how can its purity be validated?

this compound is typically synthesized via diazotization and coupling reactions under controlled pH and temperature conditions. Purity validation involves spectroscopic techniques (e.g., UV-Vis absorption spectra at 580–620 nm for azo dyes) and chromatographic methods (HPLC with reverse-phase C18 columns). Researchers should report solvent systems, retention times, and calibration curves for reproducibility .

Q. How can researchers optimize spectroscopic characterization of this compound in aqueous and non-aqueous solvents?

UV-Vis spectroscopy is critical for identifying λmax shifts due to solvent polarity. For aqueous solutions, prepare 0.1–1.0 mM dye concentrations in phosphate buffer (pH 7.4). For non-polar solvents (e.g., DMSO), ensure degassing to avoid oxidation artifacts. Include molar extinction coefficients (ε) and Beer-Lambert law compliance ranges in reporting .

Q. What are the primary applications of this compound in biological staining, and what protocols ensure reproducibility?

this compound is used in histology for collagen and connective tissue staining. Protocols involve fixing tissues in 10% neutral-buffered formalin, staining with 0.5% dye in acetic acid (pH 3.0), and differentiating with ethanol. Include staining time, temperature, and counterstain compatibility (e.g., Safranin O) for cross-lab validation .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and biomolecules affect its optical properties under Total Internal Reflection Photoacoustic Spectroscopy (TIRPAS)?

TIRPAS detects refractive index changes near critical angles (e.g., 65°–70° for glass substrates). This compound’s absorption shifts (~10–15 nm) under evanescent field excitation correlate with dye-protein binding. Calibrate using β-hematin as a reference and report signal-to-noise ratios for limit of detection (LoD) calculations .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Contradictions arise from variable dissolved oxygen levels and light exposure. Use anaerobic chambers for stability assays and monitor degradation via HPLC-MS. For oxidative pathways (e.g., HO• radicals), employ quenching agents (e.g., sodium azide) and compare Arrhenius plots across temperatures (25–50°C) .

Q. How can researchers design experiments to elucidate the dye’s mechanism of action in inhibiting microbial biofilms?

Use confocal microscopy with live/dead staining (SYTO 9/propidium iodide) to quantify biofilm viability post-treatment. Pair with FTIR spectroscopy to detect changes in extracellular polymeric substance (EPS) composition. Include dose-response curves (IC50) and negative controls (e.g., untreated biofilms) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cytotoxicity assays?

Use nonlinear regression (e.g., Hill equation) to model IC50 values. For high-throughput data, apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and outliers identified via Grubbs’ test. Open-source tools like R/BioConductor ensure reproducibility .

Q. How should researchers address ethical and reproducibility concerns when publishing data on this compound?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw spectra in repositories (e.g., Zenodo), provide detailed SOPs in supplementary materials, and disclose conflicts of interest. Journals like Science China Chemistry mandate raw data submission to counter fabrication risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|